molecular formula C5H6N2O3 B140863 5-Methoxyuracil CAS No. 6623-81-0

5-Methoxyuracil

Cat. No.: B140863
CAS No.: 6623-81-0
M. Wt: 142.11 g/mol
InChI Key: KELXHQACBIUYSE-UHFFFAOYSA-N
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Description

5-Methoxyuracil, also known as 5-methoxy-1H-pyrimidine-2,4-dione, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. It is characterized by the presence of a methoxy group at the fifth position of the uracil ring.

Mechanism of Action

Target of Action

5-Methoxyuracil, also known as 2,4-Dihydroxy-5-methoxypyrimidine, is a pyrimidine analog. Its primary target is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), a precursor of thymidine triphosphate, which is essential for DNA synthesis and repair .

Mode of Action

The compound interacts with its target, TS, by binding to it and inhibiting its function . This interaction blocks the conversion of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis . The inhibition of TS leads to an imbalance in the nucleotide pool, disrupting DNA synthesis and repair, and ultimately leading to cell death .

Biochemical Pathways

The action of this compound affects the pyrimidine synthesis pathway . By inhibiting TS, the compound prevents the methylation of deoxyuridine monophosphate (dUMP) to dTMP. This inhibition disrupts the balance of the nucleotide pool, particularly the dATP/dTTP ratio, leading to severe disruption of DNA synthesis and repair . Additionally, the inhibition of TS results in the accumulation of dUMP, which might lead to increased levels of deoxyuridine triphosphate (dUTP). Both dUTP and the this compound metabolite can be misincorporated into DNA .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its incomplete oral absorption, short biological half-life, and an obvious peak-valley phenomenon . These characteristics lead to the frequent requirement for administration and potential for severe side effects . .

Result of Action

The result of this compound’s action at the molecular level is the disruption of DNA synthesis and repair, leading to cell death . At the cellular level, this results in the inhibition of cancer cell proliferation.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyuracil typically involves the methoxylation of uracil. One common method includes the reaction of uracil with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyuracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-hydroxyuracil, while reduction can produce 5-methoxy-1,2,3,4-tetrahydropyrimidine .

Scientific Research Applications

5-Methoxyuracil has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5-Methoxyuracil is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other uracil derivatives. This uniqueness makes it valuable in specific biochemical and pharmaceutical applications .

Properties

IUPAC Name

5-methoxy-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELXHQACBIUYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216424
Record name 5-Methoxyuracil
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-81-0
Record name 5-Methoxyuracil
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Record name 5-Methoxyuracil
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Record name 6623-81-0
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Record name 5-Methoxyuracil
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Record name 5-methoxyuracil
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Record name 5-METHOXYURACIL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-(methoxy)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (21.5 g; 0.137 moles), chloroacetic acid (21.5 g; 0.227 moles), and water (585 mL) was refluxed for 2 h. Concentrated HCl (85 mL) was added and the mixture was then refluxed for 16 h. Upon cooling, a solid formed and was collected by filtration, washed with water and dried to yield the desired product (18.2 g; 94% yield). MS: (M+H)+=143.
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Methoxyuracil in photocycloaddition reactions with cytosine?

A1: this compound (mo5U) participates in photocycloaddition reactions with cytosine (Cyt) upon exposure to near-ultraviolet light (wavelength > 300 nm) [, ]. This reaction forms an unstable cyclobutane dimer, mimicking the dimerization observed between pyrimidine bases in DNA upon UV irradiation. This property makes mo5U a useful tool for studying DNA damage and repair mechanisms.

Q2: Can this compound be synthesized effectively, and what are the challenges?

A3: Multiple synthetic routes for this compound have been explored [, ]. One approach involves the alkylation of 2,4-bis(trimethylsilyl)-5-methoxyuracil with appropriately protected sugar molecules, leading to the formation of various nucleosides []. Another method utilizes methyl methoxyacetate and ethyl formate as starting materials, with variations in reaction conditions and reagents influencing the yield and purity of the final product []. Challenges in synthesis often involve optimizing reaction conditions to maximize yield and minimize the formation of unwanted byproducts.

Q3: Have there been any computational studies on this compound and its derivatives?

A4: Yes, ab initio molecular orbital calculations using the STO-3G basis set have been employed to study this compound and its 4-hydroxy tautomer []. These calculations provided insights into the relative stability of different tautomeric forms, with the diketo form being determined as more stable. Furthermore, the study established a correlation between calculated and experimentally determined ionization potentials, suggesting that computational methods can be valuable for predicting the electronic properties of this compound and its analogs [].

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